Superior Inotropic Potency of a 2-(2H-Triazol-4-yl)acetamide Derivative Compared to Milrinone in Isolated Rabbit Heart Preparations
A derivative of the 2-(2H-triazol-4-yl)acetamide scaffold, specifically compound 5a, demonstrated significantly greater inotropic activity than the clinical reference drug milrinone. The increase in left atrium stroke volume was 20.29 ± 0.18% for compound 5a, compared to only 2.46 ± 0.07% for milrinone at the same concentration [1]. This direct head-to-head comparison underscores the potential of this scaffold for developing more efficacious cardiotonic agents.
| Evidence Dimension | Inotropic activity (increase in left atrium stroke volume) |
|---|---|
| Target Compound Data | 20.29 ± 0.18% increase |
| Comparator Or Baseline | Milrinone (2.46 ± 0.07% increase) |
| Quantified Difference | ~8.2-fold greater increase |
| Conditions | Isolated rabbit-heart preparations at a concentration of 3 × 10⁻⁵ M |
Why This Matters
This data provides a quantitative basis for selecting this scaffold over a known clinical agent in the design of novel inotropic compounds, offering a clear path for SAR exploration.
- [1] Wu, Y., Ma, L. X., Niu, T. W., Meng, F. L., Cui, X., & Piao, H. R. (2013). Synthesis of new triazole acetamides with inotropic effects. Bioorganic & Medicinal Chemistry Letters, 23(3), 757-760. https://doi.org/10.1016/j.bmcl.2012.11.078. View Source
